

Spectroscopic and Analytical Profile of 4-Ethyl-3-iodobenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 4-Ethyl-3-iodobenzoic acid

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This technical guide provides a comprehensive overview of the spectroscopic and analytical data for **4-Ethyl-3-iodobenzoic acid** (CAS No. 103441-03-8), a key intermediate in the development of novel therapeutics and functional organic materials. This document is intended for researchers, scientists, and professionals in the fields of drug discovery, medicinal chemistry, and materials science, offering detailed spectroscopic data and the experimental protocols for their acquisition.

Spectroscopic Data Summary

The structural integrity and purity of **4-Ethyl-3-iodobenzoic acid** have been confirmed through a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The quantitative data are summarized in the tables below for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data for **4-Ethyl-3-iodobenzoic Acid**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.2	d	1H	Ar-H (H-2)
~7.9	dd	1H	Ar-H (H-6)
~7.4	d	1H	Ar-H (H-5)
2.85	q	2H	-CH ₂ -CH ₃
1.25	t	3H	-CH ₂ -CH ₃
>10	br s	1H	-COOH

Note: Predicted chemical shifts. Actual values may vary based on solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for **4-Ethyl-3-iodobenzoic Acid**

Chemical Shift (δ) ppm	Assignment
~170	-COOH
~148	Ar-C (C-4)
~140	Ar-C (C-2)
~135	Ar-C (C-6)
~130	Ar-C (C-1)
~128	Ar-C (C-5)
~95	Ar-C (C-3)
~28	-CH ₂ -CH ₃
~15	-CH ₂ -CH ₃

Note: Predicted chemical shifts. Actual values may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule based on their vibrational frequencies.

Table 3: IR Spectroscopic Data for **4-Ethyl-3-iodobenzoic Acid**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Broad	O-H stretch (Carboxylic acid)
~2970, ~2870	Medium	C-H stretch (Aliphatic)
~3080	Weak	C-H stretch (Aromatic)
1690	Strong	C=O stretch (Carboxylic acid) [1]
~1600, ~1470	Medium-Strong	C=C stretch (Aromatic ring)
~1300	Medium	C-O stretch / O-H bend
~920	Broad	O-H bend (out-of-plane)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data for **4-Ethyl-3-iodobenzoic Acid**

m/z	Relative Intensity (%)	Assignment
276	High	$[M]^+$ (Molecular ion)
261	Moderate	$[M - CH_3]^+$
247	Moderate	$[M - C_2H_5]^+$ or $[M - CHO]^+$
231	Moderate	$[M - COOH]^+$
149	High	$[M - I]^+$
121	Moderate	$[M - I - CO]^+$

Note: Fragmentation patterns are predicted based on the structure and may vary depending on the ionization method.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are designed to ensure reproducibility and accuracy of the results.

Synthesis of 4-Ethyl-3-iodobenzoic Acid

4-Ethyl-3-iodobenzoic acid can be synthesized via the iodination of 4-ethylbenzoic acid. A typical procedure involves the treatment of 4-ethylbenzoic acid with an iodinating agent such as iodine monochloride (ICl) in a suitable solvent like acetic acid. The reaction is typically carried out at a moderately elevated temperature to ensure a reasonable reaction rate. The crude product is then purified, for example by recrystallization from a suitable solvent system like ethanol/water, to yield the pure **4-Ethyl-3-iodobenzoic acid**.

NMR Spectroscopy

- **Sample Preparation:** Approximately 10-20 mg of **4-Ethyl-3-iodobenzoic acid** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., $CDCl_3$ or $DMSO-d_6$) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).
- **Instrumentation:** 1H and ^{13}C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.

- **^1H NMR Acquisition:** Standard acquisition parameters are used, including a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:** A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each unique carbon atom. A longer relaxation delay (e.g., 5 seconds) and a larger number of scans are typically required due to the lower natural abundance of the ^{13}C isotope.

Infrared (IR) Spectroscopy

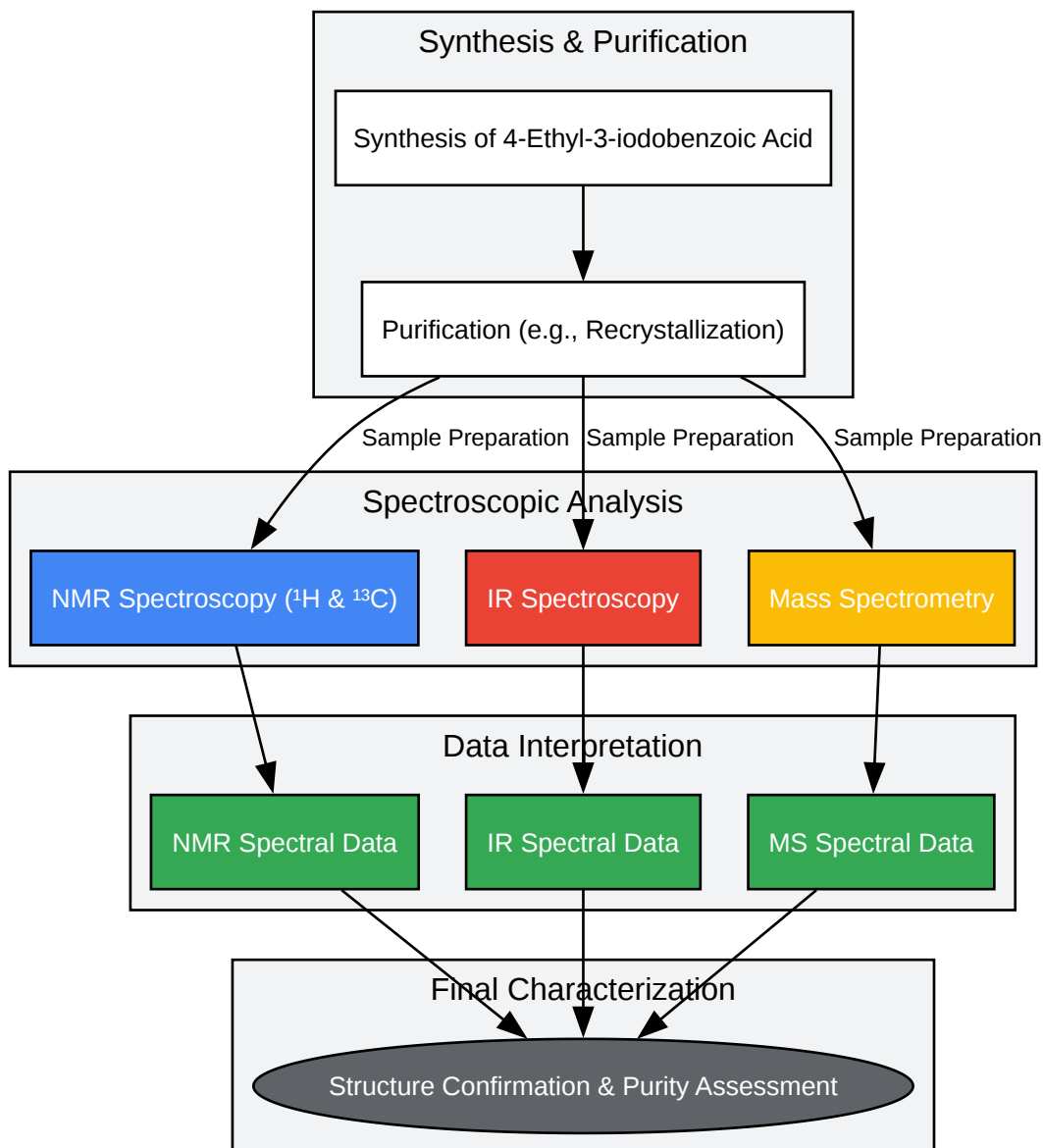
- **Sample Preparation:** A small amount of the solid **4-Ethyl-3-iodobenzoic acid** is finely ground with dry potassium bromide (KBr) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- **Instrumentation:** The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
- **Acquisition:** The spectrum is typically recorded over the range of $4000\text{--}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} . A background spectrum of the KBr pellet press is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry

- **Sample Preparation:** A dilute solution of **4-Ethyl-3-iodobenzoic acid** is prepared in a volatile organic solvent such as methanol or acetonitrile.
- **Instrumentation:** A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used.
- **Acquisition:** For EI-MS, the sample is introduced into the high-vacuum source, where it is bombarded with a beam of high-energy electrons. For ESI-MS, the sample solution is introduced into the source via direct infusion or through a liquid chromatograph. The resulting ions are then separated by a mass analyzer (e.g., quadrupole or time-of-flight) and detected.

Visualization of Experimental Workflow

The general workflow for the spectroscopic analysis of **4-Ethyl-3-iodobenzoic acid** is depicted in the following diagram.



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Caption: Workflow for the synthesis and spectroscopic characterization of **4-Ethyl-3-iodobenzoic acid**.

This technical guide provides essential spectroscopic data and methodologies to support the research and development activities involving **4-Ethyl-3-iodobenzoic acid**. For further inquiries, please contact our technical support team.

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References

- 1. 4-Ethyl-3-iodobenzoic Acid|Research Chemical [benchchem.com]
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